molecular formula C17H14N2O2 B11229881 3-methoxy-N-(quinolin-8-yl)benzamide

3-methoxy-N-(quinolin-8-yl)benzamide

Cat. No.: B11229881
M. Wt: 278.30 g/mol
InChI Key: JEXJOAHWKVEKFI-UHFFFAOYSA-N
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Description

3-methoxy-N-(quinolin-8-yl)benzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various chemical reactions and applications due to its unique structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(quinolin-8-yl)benzamide can be achieved through several methods. One common method involves the microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone or acetonitrile under metal-free conditions. This method uses benzoyl peroxide as a promoter and microwave irradiation to achieve the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the CDC reaction with acetone or acetonitrile results in the formation of 5-acetonated or acetonitriled N-(quinolin-8-yl)amides .

Scientific Research Applications

3-methoxy-N-(quinolin-8-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound acts as a ligand, coordinating with metal ions and facilitating various chemical reactions. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-(quinolin-8-yl)benzamide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other quinoline derivatives and can lead to different chemical and biological properties.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

3-methoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C17H14N2O2/c1-21-14-8-2-6-13(11-14)17(20)19-15-9-3-5-12-7-4-10-18-16(12)15/h2-11H,1H3,(H,19,20)

InChI Key

JEXJOAHWKVEKFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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